1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate
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Overview
Description
1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate is an organic compound that features both a phosphoryl group and a chloroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate typically involves the reaction of a phosphoryl compound with a chloroacetate derivative. One common method involves the use of dimethyl (2-oxopropyl)phosphonate and chloroacetic acid in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like benzene or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphonic acids.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the chloroacetate group under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Esters and amides.
Scientific Research Applications
1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorylated compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential as a prodrug that can release active pharmaceutical ingredients upon metabolic activation.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)prop-2-en-1-yl chloroacetate involves its interaction with molecular targets through its phosphoryl and chloroacetate groups. The phosphoryl group can participate in phosphorylation reactions, while the chloroacetate moiety can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, including those involved in signal transduction and enzyme regulation .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Shares the phosphoryl group but differs in the presence of a diazo group.
Dimethyl (2-oxopropyl)phosphonate: Similar phosphoryl structure but lacks the chloroacetate moiety.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in both research and industrial contexts .
Properties
CAS No. |
53722-19-3 |
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Molecular Formula |
C7H12ClO5P |
Molecular Weight |
242.59 g/mol |
IUPAC Name |
1-dimethoxyphosphorylprop-2-enyl 2-chloroacetate |
InChI |
InChI=1S/C7H12ClO5P/c1-4-7(13-6(9)5-8)14(10,11-2)12-3/h4,7H,1,5H2,2-3H3 |
InChI Key |
SLODEQUANURABY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C=C)OC(=O)CCl)OC |
Origin of Product |
United States |
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